molecular formula C20H21F3N2O4S B11508640 2-methoxy-5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

2-methoxy-5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

Cat. No.: B11508640
M. Wt: 442.5 g/mol
InChI Key: BDNFMUANMSXLFI-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a complex organic compound that features a combination of methoxy, methyl, trifluoromethoxy, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide typically involves multiple steps, including etherification, sulfonylation, amination, and esterification. The starting materials often include salicylic acid and methyl salicylate, which undergo a series of reactions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

2-methoxy-5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methoxy-5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide apart is the presence of the trifluoromethoxy group, which can significantly alter its chemical properties and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H21F3N2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

2-methoxy-5-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H21F3N2O4S/c1-12-4-7-18(28-3)19(10-12)30(26,27)24-9-8-15-13(2)25-17-6-5-14(11-16(15)17)29-20(21,22)23/h4-7,10-11,24-25H,8-9H2,1-3H3

InChI Key

BDNFMUANMSXLFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C

Origin of Product

United States

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